molecular formula C13H13FN2 B1373773 [(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine CAS No. 1178233-16-3

[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine

Cat. No.: B1373773
CAS No.: 1178233-16-3
M. Wt: 216.25 g/mol
InChI Key: MTCJJQRKUPODNM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyridin-2-yl)methylamine is an organic compound that features a fluorophenyl group, a pyridinyl group, and a methylamine group

Scientific Research Applications

(4-Fluorophenyl)(pyridin-2-yl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic properties.

    Biological Research: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(pyridin-2-yl)methylamine typically involves the following steps:

    Formation of the Intermediate: The reaction between 4-fluorobenzaldehyde and 2-pyridylmethylamine in the presence of a reducing agent such as sodium borohydride yields the intermediate [(4-Fluorophenyl)(pyridin-2-yl)methyl]amine.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to produce (4-Fluorophenyl)(pyridin-2-yl)methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(pyridin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: The major products would include oxidized derivatives such as carboxylic acids.

    Reduction: The major products would include reduced derivatives such as alcohols.

    Substitution: The major products would include substituted derivatives where the fluorine atom is replaced by other functional groups.

Comparison with Similar Compounds

(4-Fluorophenyl)(pyridin-2-yl)methylamine can be compared with similar compounds such as:

    (4-Chlorophenyl)(pyridin-2-yl)methylamine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    (4-Bromophenyl)(pyridin-2-yl)methylamine: Contains a bromine atom, which can affect its chemical properties and applications.

    (4-Methylphenyl)(pyridin-2-yl)methylamine: Contains a methyl group, which can influence its steric and electronic properties.

The uniqueness of (4-Fluorophenyl)(pyridin-2-yl)methylamine lies in the presence of the fluorine atom, which imparts specific electronic properties and can enhance its binding affinity to certain biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCJJQRKUPODNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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